molecular formula C18H16ClN3O2 B12484356 N-(4-chloro-2-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

N-(4-chloro-2-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

Cat. No.: B12484356
M. Wt: 341.8 g/mol
InChI Key: UJEQZZQMRWMVPX-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalazinone moiety and a substituted acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide typically involves the following steps:

    Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.

    Substitution Reactions:

    Acetamide Formation: The final step involves the acylation of the phthalazinone derivative with an appropriate acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production of This compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogenated compounds, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., solvents, temperatures).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(4-chloro-2-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide: can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide: Lacks the 2-methyl group on the phenyl ring.

    N-(4-chloro-2-methylphenyl)-2-(4-oxophthalazin-1-yl)acetamide: Lacks the 3-methyl group on the phthalazinone ring.

    N-(4-chloro-2-methylphenyl)-2-(3-methylphthalazin-1-yl)acetamide: Lacks the oxo group on the phthalazinone ring.

These comparisons highlight the uniqueness of This compound in terms of its specific substitutions and functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C18H16ClN3O2/c1-11-9-12(19)7-8-15(11)20-17(23)10-16-13-5-3-4-6-14(13)18(24)22(2)21-16/h3-9H,10H2,1-2H3,(H,20,23)

InChI Key

UJEQZZQMRWMVPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C

Origin of Product

United States

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